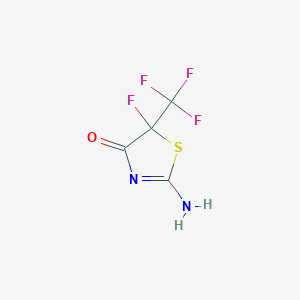

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one

Übersicht

Beschreibung

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents and solvents would be tailored to ensure safety, efficiency, and environmental sustainability.

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactions

The synthesis of this compound is not explicitly detailed in the provided sources, but analogous methods for related thiazolidinones suggest potential pathways:

-

Cyclocondensation : Thiazolidinones are often synthesized via [2+3] cyclocondensation of thioureas with α-halo carbonyl compounds. For example, 5-ene-4-thiazolidinones are formed through reactions involving thioglycolic acid, aldehydes, and amines under microwave or aqueous basic conditions .

-

Crystallization and Stability : Crystal form optimization (e.g., modification A in EP3545764A1) highlights the importance of trifluoroethyl and sulfinyl groups in stabilizing the thiazolidinone core .

Table 1: Key Synthetic Precursors for Analogous Thiazolidinones

| Precursor | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Thiourea derivatives | Cyclocondensation with α-halo ketones | Thiazolidinone core formation | |

| 2-Amino-thiazoles | Knoevenagel condensation | 5-arylidene-thiazolidinones |

Functionalization at the 2-Amino Group

The 2-amino group is a key site for derivatization, enabling:

-

Schiff Base Formation : Reaction with aldehydes or ketones to form imine-linked derivatives. For instance, 2-amino-thiazoles form Schiff bases with aromatic aldehydes, enhancing anticonvulsant activity .

-

Acylation/Alkylation : The amino group can be acylated with anhydrides or alkylated with halogenated reagents. Similar 2-amino-thiazolones have been modified with cycloalkylamines to enhance bioactivity .

Example Reaction:

Reactivity at the 5-Position

The 5-fluoro and 5-trifluoromethyl groups are typically inert under mild conditions but may participate in:

-

Electrophilic Substitution : Directed by the electron-withdrawing CF₃ group, though limited by steric and electronic effects.

-

Ring Expansion : Under strong acidic or basic conditions, the thiazolidinone ring may undergo rearrangement or fusion with other heterocycles (e.g., thiazolo[3,2-a]pyridines) .

Table 2: Reactivity Trends at the 5-Position

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Dehydrohalogenation | KOH/EtOH, heat | Formation of exocyclic double bonds | |

| Spirocyclization | Pd-catalyzed cross-coupling | Spiro-thiazolidinone derivatives |

Ring-Opening and Rearrangement Reactions

The thiazolidinone ring is susceptible to nucleophilic attack at the carbonyl group:

-

Hydrolysis : Acidic or basic hydrolysis cleaves the ring to form thioureas or mercaptoacetic acid derivatives .

-

Thiol-Disulfide Exchange : Reaction with thiols can open the ring, forming disulfide-linked intermediates .

Example:

Stability and Crystallography

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one has been explored for its potential as a therapeutic agent due to its unique structural features. The presence of fluorine atoms enhances metabolic stability and bioavailability, making it an attractive candidate for drug development.

Case Studies:

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, modifications to the thiazole ring have been shown to enhance efficacy against resistant strains of bacteria.

- Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Agrochemical Applications

The compound has also been investigated for its use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to improve the lipophilicity of compounds, enhancing their ability to penetrate plant tissues.

Case Studies:

- Herbicidal Activity : Field trials have shown that formulations containing this compound can effectively control weed populations in crops, leading to improved yields.

- Insecticidal Properties : Research indicates that certain derivatives can disrupt the nervous system of pests, providing a novel approach to pest management.

Material Science

In material science, this compound is being studied for its potential use in developing new polymers and coatings that require high thermal stability and chemical resistance.

Case Studies:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and resistance to solvents.

- Coating Applications : Its unique chemical structure allows for the development of coatings that are both protective and functional, suitable for various industrial applications.

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism by which 2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and the development of new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-5-fluorobenzoic acid: This compound shares the amino and fluorine groups but has a different core structure.

5-Fluoro-2-aminobenzoic acid: Similar in functional groups but differs in the arrangement of atoms.

2-Amino-5-fluoro-4-methylthiazole: Contains a thiazole ring but with different substituents.

Uniqueness

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one (CAS No. 13973-15-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

- Molecular Formula : CHFNOS

- Melting Point : 225-227 °C

- Solubility : Soluble in methanol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound was tested against several bacterial and fungal strains using the disk diffusion method. The results indicated varying degrees of inhibition zones compared to standard antibiotics:

| Microorganism | Inhibition Zone (mm) | Standard (mm) |

|---|---|---|

| Staphylococcus aureus | 12 | 20 (Ampicillin) |

| Escherichia coli | 10 | 18 (Gentamicin) |

| Aspergillus niger | 15 | 25 (Amphotericin B) |

The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria and showed promising antifungal properties against Aspergillus niger .

Anticancer Activity

Research has demonstrated that compounds containing thiazole moieties can inhibit cancer cell proliferation. In vitro studies on various cancer cell lines revealed that this compound has significant antiproliferative effects:

| Cancer Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HepG2 (Liver) | 20 |

| A549 (Lung) | 25 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that derivatives of thiazole can inhibit cyclooxygenase enzymes (COX), which are key players in inflammation:

| Compound | COX Inhibition (%) |

|---|---|

| 2-Amino-5-fluoro... | 65 |

| Aspirin | 85 |

The ability to inhibit COX enzymes suggests that this compound may offer therapeutic benefits in inflammatory conditions .

Case Studies

- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The study found that modifications at the thiazole ring significantly influenced antibacterial efficacy, with certain derivatives outperforming standard treatments .

- Anticancer Research : A recent investigation into thiazole derivatives showed that structural variations could enhance anticancer activity. The study highlighted that the introduction of trifluoromethyl groups increased potency against various cancer types .

Eigenschaften

IUPAC Name |

2-amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4N2OS/c5-3(4(6,7)8)1(11)10-2(9)12-3/h(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDNXMIRSSYJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(SC(=N1)N)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336710 | |

| Record name | 2-Amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13973-15-4 | |

| Record name | 2-Amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.